Cas no 15294-81-2 (4,5-Dibromo-1H-1,2,3-triazole)

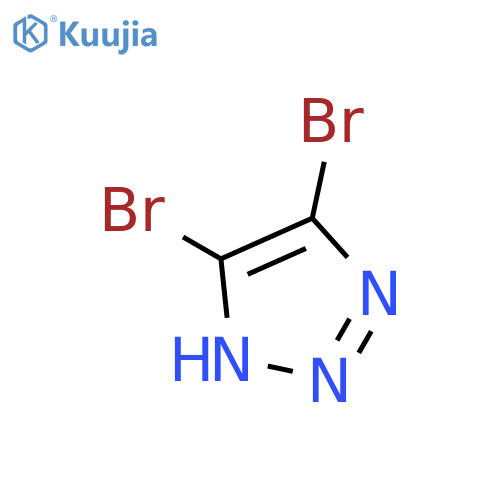

4,5-Dibromo-1H-1,2,3-triazole structure

商品名:4,5-Dibromo-1H-1,2,3-triazole

4,5-Dibromo-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 4,5-Dibromo-1H-1,2,3-triazole

- 1H-1,2,3-triazole, 4,5-dibromo-

- 4,5-dibromo-2H-1,2,3-triazole

- 4,5-dibromo-2H-triazole

- 1H-1,2,3-triazole,4,5-dibromo

- 4,5-Dibrom-1H-[1,2,3]triazol

- 4,5-dibromo-1,2,3-triazole

- 4,5-dibromo-1H-[1,2,3]triazole

- 4,5-dibromo-1H-triazole

- v-Triazole,4,5-dibroMo-(8CI)

- GUQUYKTWVBJKFL-UHFFFAOYSA-N

- C2HBr2N3

- dibromo triazole

- NSC222414

- PubChem21877

- KSC496O8H

- BCP21795

- 1281AB

- VZ27549

- RP27679

- 4,5-Dibromo-2H-1,2,3-triazole;1H-1,2,3-Triazole, 4,5-dibromo-

- SY024522

- AKOS005174467

- MFCD08062401

- SCHEMBL11025201

- A3359

- AC-22338

- FT-0603762

- CS-W004184

- J-514070

- AM807560

- NSC-222414

- D5205

- 22300-52-3

- SCHEMBL1412440

- EN300-111458

- O11125

- DTXSID60310096

- BB 0259477

- F2167-3922

- FT-0744705

- dibromotriazole

- 15294-81-2

- AKOS016000881

- MFCD19440717

- DS-0533

- DB-024828

- ALBB-013893

- DTXCID70261222

-

- MDL: MFCD08062401

- インチ: 1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)

- InChIKey: GUQUYKTWVBJKFL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=NN([H])N=1)Br

計算された属性

- せいみつぶんしりょう: 224.85400

- どういたいしつりょう: 224.854

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 60

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 色と性状: オフホワイトソリッド

- 密度みつど: 2.18 g/cm

- ゆうかいてん: 35-36 ºC

- ふってん: 347.5°C at 760 mmHg

- フラッシュポイント: 163.9 °C

- 屈折率: 1.667

- PSA: 41.57000

- LogP: 1.32970

4,5-Dibromo-1H-1,2,3-triazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R36/37/38

4,5-Dibromo-1H-1,2,3-triazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,5-Dibromo-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109147-25g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 25g |

$36.0 | 2024-04-23 | |

| Cooke Chemical | BD1470432-5g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 5g |

RMB 108.80 | 2025-02-20 | |

| eNovation Chemicals LLC | D571135-100g |

1H-1,2,3-Triazole,4,5-dibromo |

15294-81-2 | 97% | 100g |

$1000 | 2023-08-31 | |

| Cooke Chemical | BD1470432-25g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 25g |

RMB 432.80 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD92481-250mg |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 250mg |

¥37.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD92481-25g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 25g |

¥797.0 | 2022-03-01 | |

| Fluorochem | 214571-10g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 95% | 10g |

£42.00 | 2022-03-01 | |

| Fluorochem | 214571-1g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 95% | 1g |

£10.00 | 2022-03-01 | |

| Ambeed | A109147-100g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 98% | 100g |

$143.0 | 2024-04-23 | |

| TRC | D426180-1g |

4,5-Dibromo-1H-1,2,3-triazole |

15294-81-2 | 1g |

$ 75.00 | 2022-06-05 |

4,5-Dibromo-1H-1,2,3-triazole 関連文献

-

1. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazolesBrian Iddon,Martin Nicholas J. Chem. Soc. Perkin Trans. 1 1996 1341

15294-81-2 (4,5-Dibromo-1H-1,2,3-triazole) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15294-81-2)4,5-Dibromo-1H-1,2,3-triazole

清らかである:99%/99%

はかる:500g/1kg

価格 ($):482.0/908.0